molecular formula C21H22ClN7 B12363898 Shp2-IN-27

Shp2-IN-27

Cat. No.: B12363898
M. Wt: 407.9 g/mol
InChI Key: XRNTZAQBJAFMBB-YHWZYXNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2-IN-27 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing high-throughput synthesis techniques and continuous flow chemistry. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .

Mechanism of Action

Shp2-IN-27 exerts its effects by specifically inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts the downstream signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival . By targeting these pathways, this compound can effectively inhibit the growth and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Shp2-IN-27

This compound stands out due to its high selectivity and potency in inhibiting SHP2. It has shown superior efficacy in preclinical models compared to other SHP2 inhibitors, making it a promising candidate for further development and clinical evaluation .

Properties

Molecular Formula

C21H22ClN7

Molecular Weight

407.9 g/mol

IUPAC Name

(1S,5R)-8-[7-(4-chloro-2-methylindazol-5-yl)-5H-pyrrolo[2,3-b]pyrazin-3-yl]-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C21H22ClN7/c1-28-10-16-17(27-28)5-4-14(19(16)22)15-8-25-21-20(15)24-9-18(26-21)29-12-2-3-13(29)7-11(23)6-12/h4-5,8-13H,2-3,6-7,23H2,1H3,(H,25,26)/t11?,12-,13+

InChI Key

XRNTZAQBJAFMBB-YHWZYXNKSA-N

Isomeric SMILES

CN1C=C2C(=N1)C=CC(=C2Cl)C3=CNC4=NC(=CN=C34)N5[C@@H]6CC[C@H]5CC(C6)N

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2Cl)C3=CNC4=NC(=CN=C34)N5C6CCC5CC(C6)N

Origin of Product

United States

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